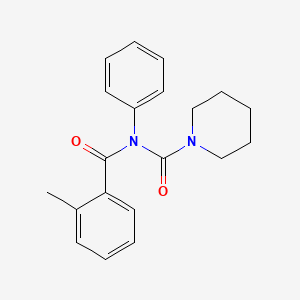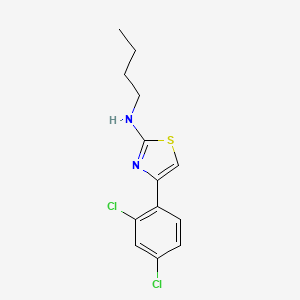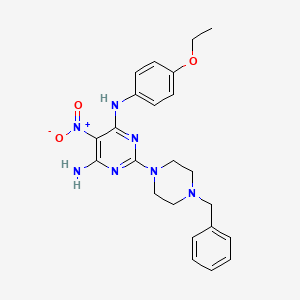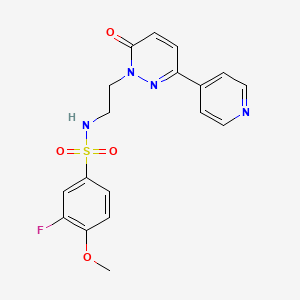![molecular formula C9H9ClF3N3O B2946472 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea CAS No. 2058814-55-2](/img/structure/B2946472.png)
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea is an organic compound with significant utility in various scientific fields. It features a pyridine ring substituted with chloro and trifluoromethyl groups, a methyl group on the urea, and is typically used in chemical synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a key structural motif in this compound, are known to be active in both agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and have also found applications in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
The major use of trifluoromethylpyridine derivatives, which this compound is a part of, is in the protection of crops from pests . This suggests that it may interfere with biochemical pathways essential for pest survival.
Result of Action
It is known that trifluoromethylpyridine derivatives have biological activities in both the agrochemical and pharmaceutical industries . In the agrochemical industry, they are used to protect crops from pests, suggesting that they may have cytotoxic effects on pests .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea can be achieved via multi-step organic reactions. One common method involves the nucleophilic substitution reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate methylurea derivative under controlled conditions.
Industrial Production Methods: Industrial production involves more streamlined and cost-effective methods, often utilizing catalysis and high-yield reaction conditions to maximize output.
Chemical Reactions Analysis
Types of Reactions: This compound participates in a variety of reactions:
Oxidation: Typically resulting in the formation of N-oxides or hydroxylated products.
Reduction: Can lead to the removal of the chlorinated or trifluoromethyl groups.
Substitution: Both nucleophilic and electrophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: Oxygen, hydrogen peroxide, and other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Halogenated reagents, amines, and other nucleophiles or electrophiles.
Major Products Formed: Oxidative reactions usually yield N-oxides, while reductive pathways may lead to less substituted pyridines. Substitution reactions depend on the nature of the substituent but often yield derivatives that are modified at the pyridine ring or the urea moiety.
Scientific Research Applications
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea finds applications in:
Chemistry: Used as an intermediate in organic synthesis, including complex molecules.
Biology: Investigated for its potential in modifying enzyme activity and gene expression.
Medicine: Research explores its potential in pharmaceutical development, particularly in the design of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the manufacture of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Compared to similar pyridine derivatives, 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea stands out due to its unique combination of chloro and trifluoromethyl groups:
Similar Compounds: Compounds like 3-chloro-5-(trifluoromethyl)pyridine, 1-{[3-Chloro-2-pyridyl]methyl}-3-methylurea.
Uniqueness: The presence of both a chloro and trifluoromethyl group in the same molecule, along with the methylurea, provides distinct chemical properties and reactivity profiles.
Hopefully, this satisfies the curiosity surrounding this interesting compound!
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3O/c1-14-8(17)16-4-7-6(10)2-5(3-15-7)9(11,12)13/h2-3H,4H2,1H3,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPSFJXLQYGUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2946390.png)



![3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2946396.png)
![3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B2946398.png)

![1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B2946400.png)

![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2946402.png)

![N-[6-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2946404.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2946406.png)
